5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid
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Overview
Description
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid is a heterocyclic compound with a molecular formula of C9H4ClN3O2S and a molecular weight of 253.67 g/mol . This compound is characterized by the presence of a pyrazolo[1,5-a]thieno[2,3-e]pyrimidine core structure, which is further substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 3-position. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 5-chloropyrazole with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]thieno[2,3-e]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]thieno[2,3-e]pyrimidines with various functional groups.
Scientific Research Applications
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Similar core structure but lacks the thieno ring.
4,5-Dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine: Contains a similar scaffold but with different functional groups.
Uniqueness
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid is unique due to the presence of both the pyrazolo and thieno rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with specific biological activities .
Properties
IUPAC Name |
7-chloro-5-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene-10-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O2S/c10-7-6-5(1-2-16-6)13-8(12-7)4(3-11-13)9(14)15/h1-3H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUHBIVKZBNNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N3C(=C(C=N3)C(=O)O)N=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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